molecular formula C14H9ClN2O2S2 B255473 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid

2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid

Cat. No.: B255473
M. Wt: 336.8 g/mol
InChI Key: QTQZOJPPPGQTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid is a complex organic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorophenyl group and a sulfanylacetic acid moiety contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thienopyrimidine intermediate.

    Attachment of the Sulfanylacetic Acid Moiety: This step involves the reaction of the intermediate with a sulfanylacetic acid derivative, often under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions (e.g., acidic, basic, or neutral pH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers may explore its activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. Its unique chemical structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares the chlorophenyl group and sulfur-containing moiety but differs in the core structure.

    Thieno[2,3-d]pyrimidine derivatives: These compounds have a similar core structure but may lack the chlorophenyl or sulfanylacetic acid groups.

Uniqueness

The uniqueness of 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H9ClN2O2S2

Molecular Weight

336.8 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetic acid

InChI

InChI=1S/C14H9ClN2O2S2/c15-9-3-1-8(2-4-9)10-5-20-13-12(10)14(17-7-16-13)21-6-11(18)19/h1-5,7H,6H2,(H,18,19)

InChI Key

QTQZOJPPPGQTDL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)O)Cl

Origin of Product

United States

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